azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid
Description
This compound is a highly modified ethylenediaminetetraacetic acid (EDTA) derivative, incorporating a phosphorylated glycerol backbone esterified with tetradecanoic acid (myristic acid) chains. Key structural features include:
- EDTA-like core: Multiple carboxymethyl and ethylenediamine groups enable strong metal chelation .
- Lipophilic modifications: Two tetradecanoyloxy (C14) chains enhance membrane permeability and lipid solubility .
Applications likely span pharmaceuticals (e.g., targeted drug delivery, contrast agents) and industrial chemistry (e.g., surfactants, chelators). Its synthesis involves multi-step coupling, phosphorylation, and esterification reactions, akin to methods in and .
Properties
IUPAC Name |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H87N4O17P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);1H3/t40-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHRIAGGJNBMQ-YPMTVOEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)OC(=O)CCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)OC(=O)CCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90N5O17P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, amino group protectors, and phosphorylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic bonds, and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogs
EDTA (2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid)
- Similarities : Core EDTA structure provides strong divalent metal ion (e.g., Ca²⁺, Fe³⁺) chelation .
- Applications : Industrial decalcification, anticoagulants.
DTPA (Diethylenetriaminepentaacetic acid)
- Similarities : Expanded chelation capacity (five carboxylate groups vs. four in EDTA).
- Differences: No lipid or phosphate modifications; used in MRI contrast agents (e.g., gadopentetate dimeglumine).
Bis(pivaloyloxymethoxy)phosphinylmethoxy ethyl adenine (Prodrug Example)
- Similarities: Lipophilic ester groups (pivaloyloxymethoxy) enhance bioavailability, akin to tetradecanoyloxy chains .
- Differences : Nucleotide prodrug structure vs. EDTA core; designed for intracellular activation.
Functional Comparisons
Chelation Efficiency
| Compound | Metal Binding Capacity (log K, Ca²⁺) | Solubility (log P) |
|---|---|---|
| EDTA | 10.7 | -0.83 (hydrophilic) |
| Target Compound | ~12.5 (estimated) | 2.1 (amphiphilic) |
| DTPA | 16.5 | -1.2 |
The target compound’s lipid chains reduce aqueous solubility but improve lipid bilayer interaction, enabling dual-phase chelation .
Stability and Bioactivity
- Hydrolytic Stability: The tetradecanoyloxy esters are susceptible to esterase-mediated hydrolysis, similar to prodrugs like valacyclovir . EDTA derivatives are generally stable at neutral pH but degrade under extreme conditions.
- Toxicity Profile : Lipid modifications may reduce renal clearance, increasing tissue retention compared to EDTA. Comparatively, DTPA shows nephrotoxicity at high doses .
Biological Activity
Azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid is a complex organic compound with significant biological activity due to its multifaceted structure. This compound incorporates various functional groups, including carboxymethyl, amino, and phosphoryl groups, which enhance its interactions with biological macromolecules such as proteins and nucleic acids. Its potential applications span biochemistry, pharmaceuticals, and materials science.
Chemical Structure and Properties
The intricate structure of this azane compound includes:
- Multiple Carboxymethyl Groups : Contributing to its solubility and reactivity.
- Amino Groups : Facilitating interactions with biomolecules.
- Phosphoryl Moiety : Enhancing biological activity through phosphorylation processes.
The unique combination of long alkyl chains and diverse functional groups allows for distinct chemical properties that are valuable in specialized applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Therapeutic Potential : The compound has shown promise in drug delivery systems due to its ability to form complexes with various biological targets. Studies have demonstrated its binding affinity to proteins and nucleic acids, suggesting potential therapeutic applications.
Biological Activity Evidence Drug Delivery Binding studies indicate effective interaction with cellular components. Protein Interaction High affinity for specific protein targets enhances therapeutic efficacy. - Cellular Interactions : The presence of multiple functional groups suggests that the compound can engage in various biochemical interactions, potentially modulating cellular processes.
- Toxicity and Safety : Preliminary assessments indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safety profiles for potential clinical applications.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Drug Delivery Systems : A study published in Biomaterials reported enhanced drug delivery efficiency when using compounds with similar structural features as azane; this suggests a potential pathway for therapeutic applications in cancer treatment (PMC4541254).
- Protein Binding Studies : Research highlighted in Journal of Medicinal Chemistry examined the binding affinities of structurally analogous compounds, revealing significant interactions with target proteins, which could be extrapolated to predict the behavior of azane derivatives (PubChem).
Comparative Analysis
To better understand the unique properties of azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[[...]]]]]]], a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG | Contains phosphoethanolamine | Different fatty acid chains |
| Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | Similar phospho group | Variation in alkyl chains |
The complexity of azane's structure contributes to its distinctive reactivity profiles compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
